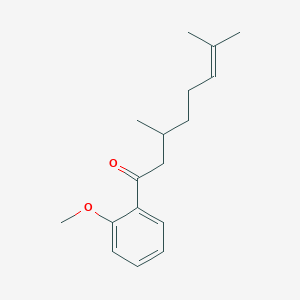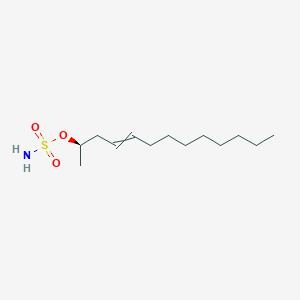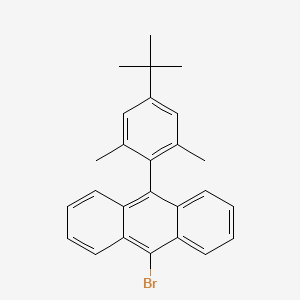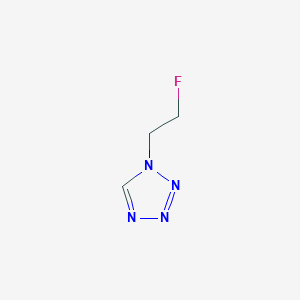
Methyl (3-oxo-2,3,5,6-tetrahydro-1H-pyrrolizin-7-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3-oxo-2,3,5,6-tetrahydro-1H-pyrrolizin-7-yl)acetate is a chemical compound with a complex structure that includes a pyrrolizine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-oxo-2,3,5,6-tetrahydro-1H-pyrrolizin-7-yl)acetate typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of dihydrofuran and hydrazone intermediates, which are reacted under reflux conditions with methanesulfonic acid in methanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and the use of industrial-grade reagents.
化学反应分析
Types of Reactions
Methyl (3-oxo-2,3,5,6-tetrahydro-1H-pyrrolizin-7-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s behavior and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxygenated derivatives, while reduction could produce more saturated compounds.
科学研究应用
Methyl (3-oxo-2,3,5,6-tetrahydro-1H-pyrrolizin-7-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Methyl (3-oxo-2,3,5,6-tetrahydro-1H-pyrrolizin-7-yl)acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play key roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Hexahydroisoquinolin Derivatives: These compounds also have a similar ring system and are studied for their potential as enzyme inhibitors.
Uniqueness
Methyl (3-oxo-2,3,5,6-tetrahydro-1H-pyrrolizin-7-yl)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development.
属性
CAS 编号 |
651044-04-1 |
|---|---|
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC 名称 |
methyl 2-(5-oxo-2,3,6,7-tetrahydropyrrolizin-1-yl)acetate |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)6-7-4-5-11-8(7)2-3-9(11)12/h2-6H2,1H3 |
InChI 键 |
BTAGBUCPBVZBJW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=C2CCC(=O)N2CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)-](/img/structure/B12593387.png)
![[(4-Nitrophenyl)methoxy]acetaldehyde](/img/structure/B12593390.png)


![(3R,7S,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12593415.png)

![6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B12593430.png)

![4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile](/img/structure/B12593444.png)
![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12593446.png)

![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12593461.png)


